molecular formula C28H18 B14754240 5,10-Diphenylindeno[2,1-a]indene CAS No. 1687-94-1

5,10-Diphenylindeno[2,1-a]indene

Cat. No.: B14754240
CAS No.: 1687-94-1
M. Wt: 354.4 g/mol
InChI Key: KPLZNEXYVUXFME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,10-Diphenylindeno[2,1-a]indene typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, including Friedel-Crafts acylation, cyclization, and subsequent functionalization.

    Industrial Production Methods: Industrial-scale production may involve optimizing these synthetic routes to enhance yield and purity.

Mechanism of Action

The mechanism by which 5,10-Diphenylindeno[2,1-a]indene exerts its effects involves its ability to participate in electron transfer processes. The compound’s π-conjugated system allows for efficient electron delocalization, which is crucial for its role in dye-sensitized solar cells. The electron density distribution between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) facilitates charge transfer, enhancing the compound’s photovoltaic properties .

Properties

CAS No.

1687-94-1

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

5,10-diphenylindeno[2,1-a]indene

InChI

InChI=1S/C28H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)28-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)27(25)28/h1-18H

InChI Key

KPLZNEXYVUXFME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C3C5=CC=CC=C52)C6=CC=CC=C6

Origin of Product

United States

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